
N-(4-nitrophenyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)dodecanamide is an organic compound that belongs to the class of amides It consists of a dodecanamide backbone with a 4-nitrophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)dodecanamide typically involves the reaction of 4-nitroaniline with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products Formed
Reduction: 4-aminophenyl dodecanamide.
Substitution: Various substituted phenyl dodecanamides depending on the nucleophile used.
Hydrolysis: Dodecanoic acid and 4-nitroaniline.
Scientific Research Applications
N-(4-nitrophenyl)dodecanamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Studied for its potential anticancer properties, as nitroaromatic compounds have shown activity against certain cancer cell lines.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)dodecanamide depends on the specific application. For example, in its potential anticancer activity, the compound may exert its effects by inducing oxidative stress in cancer cells, leading to cell death. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components. The molecular targets and pathways involved in this process include the mitochondrial electron transport chain and various cellular antioxidant systems.
Comparison with Similar Compounds
N-(4-nitrophenyl)dodecanamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)acetamide: A smaller analog with similar chemical properties but different physical properties due to the shorter acyl chain.
N-(4-aminophenyl)dodecanamide:
N-(4-nitrophenyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of the nitro group and the long dodecanamide chain, which imparts distinct chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
71226-80-7 |
|---|---|
Molecular Formula |
C18H28N2O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)dodecanamide |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(22)23/h12-15H,2-11H2,1H3,(H,19,21) |
InChI Key |
YSEDMNPEWLNVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
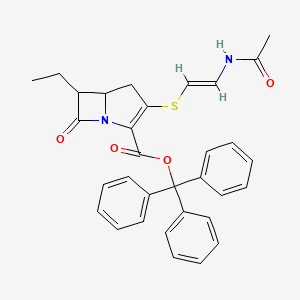
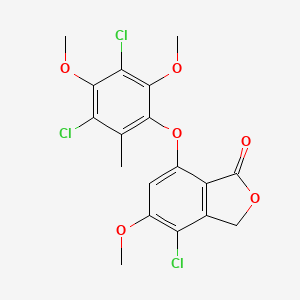

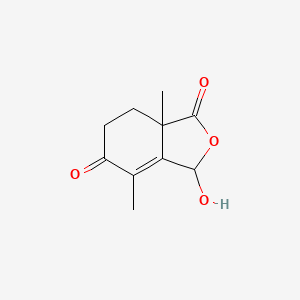
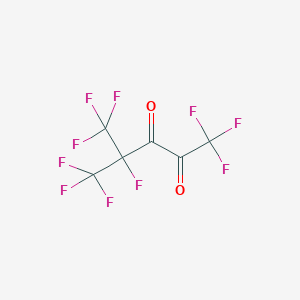
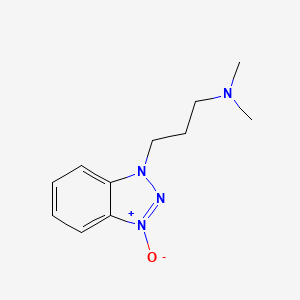
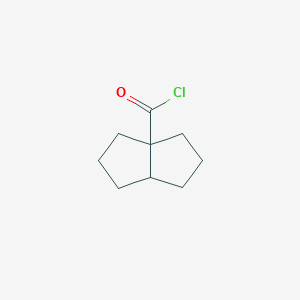

![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)

